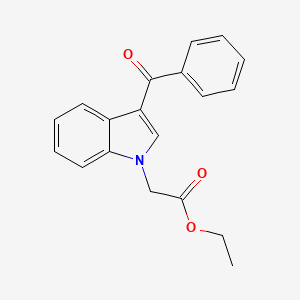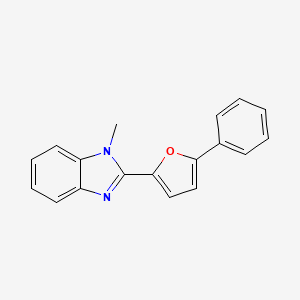![molecular formula C18H15N3O2S B5756522 3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5756522.png)
3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide, also known as MTB, is a synthetic compound that has been the focus of scientific research due to its potential medicinal properties. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mécanisme D'action
3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide exerts its effects through the inhibition of various enzymes and proteins involved in cellular processes such as DNA replication, cell cycle progression, and inflammation. 3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has been shown to inhibit the activity of topoisomerase II, a protein involved in DNA replication and repair. Additionally, 3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has been found to inhibit the activity of cyclin-dependent kinases, which play a crucial role in cell cycle progression. Furthermore, 3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has been shown to inhibit the production of pro-inflammatory cytokines through the inhibition of NF-κB signaling pathway.
Biochemical and Physiological Effects:
3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has been found to have various biochemical and physiological effects in animal models and in vitro studies. Studies have shown that 3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide can induce apoptosis and cell cycle arrest in cancer cells through the upregulation of p53 and downregulation of cyclin D1. Additionally, 3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases. Furthermore, 3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has several advantages for laboratory experiments, including its synthetic availability, stability, and low toxicity. However, one of the limitations of using 3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide in laboratory experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide. One area of research could focus on the development of novel 3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide derivatives with improved solubility and bioavailability. Additionally, further studies could investigate the potential applications of 3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide in other fields of research, such as cardiovascular disease and infectious diseases. Furthermore, studies could investigate the potential for 3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide to be used in combination with other drugs for enhanced therapeutic effects.
Méthodes De Synthèse
3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide can be synthesized through a multistep process involving the reaction of 3-(1,3-thiazol-2-ylamino)benzoic acid with 3-nitrotoluene, followed by reduction and acylation reactions. The final product is obtained through recrystallization and purification steps.
Applications De Recherche Scientifique
3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has been studied for its potential applications in various fields of scientific research, including cancer treatment, neuroprotection, and anti-inflammatory effects. Studies have shown that 3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide can inhibit the proliferation of cancer cells through the induction of apoptosis and cell cycle arrest. Additionally, 3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, 3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
3-methyl-N-[3-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-12-4-2-5-13(10-12)16(22)20-15-7-3-6-14(11-15)17(23)21-18-19-8-9-24-18/h2-11H,1H3,(H,20,22)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAJAVSUZXDXNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[3-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-pyrimidinylthio)methyl]benzonitrile](/img/structure/B5756451.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5756456.png)
![N-[4-(acetylamino)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5756463.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methylphenyl)butanamide](/img/structure/B5756471.png)

![4-{[(4-carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5756477.png)

![ethyl 3,6-diamino-5-cyanothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5756484.png)
![3,4-dimethoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5756489.png)

![1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5756497.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5756500.png)
![ethyl 2-[(cyclopropylcarbonyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5756536.png)